3-amino-N,5-dimethylbenzamide

CAS No.:

Cat. No.: VC13516821

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 3-amino-N,5-dimethylbenzamide |

| Standard InChI | InChI=1S/C9H12N2O/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,10H2,1-2H3,(H,11,12) |

| Standard InChI Key | HRADFDJDRNOOCL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N)C(=O)NC |

| Canonical SMILES | CC1=CC(=CC(=C1)N)C(=O)NC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

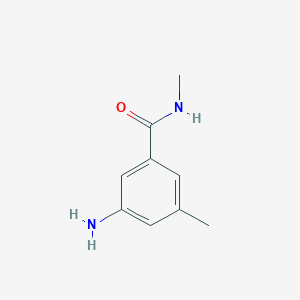

The core structure of 3-amino-N,5-dimethylbenzamide consists of a benzene ring with three distinct substituents (Fig. 1):

-

An amino group (-NH₂) at the third position,

-

A methyl group (-CH₃) at the fifth position,

-

A dimethylamide group (-N(CH₃)₂) at the first position.

This arrangement creates a planar benzamide scaffold with potential for hydrogen bonding (via the amino and amide groups) and hydrophobic interactions (via methyl groups). The meta positioning of the amino group relative to the amide moiety influences electronic distribution, as evidenced by computational studies on similar compounds .

Table 1: Comparative structural features of benzamide derivatives

Spectroscopic Characteristics

While experimental data for 3-amino-N,5-dimethylbenzamide are scarce, its analogs provide insights:

-

IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and amide C=O stretches (1650–1700 cm⁻¹) dominate .

-

NMR: Aromatic protons resonate at δ 6.5–8.0 ppm, while methyl groups appear at δ 2.0–3.0 ppm .

-

Mass Spectrometry: Molecular ion peaks align with the molar mass (m/z 164.21), with fragmentation patterns indicating loss of methyl groups (-15 Da) .

Synthesis Methodologies

One-Pot Multi-Step Synthesis

A scalable route for benzamide analogs involves three sequential reactions in a single reactor :

-

Benzoxazine Formation: Reacting 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate yields 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

-

Aminolysis: Treatment with aqueous methylamine opens the benzoxazine ring, producing 2-amino-N,3-dimethylbenzamide.

-

Electrophilic Substitution: Halogenation using N-halosuccinimides (NCS, NBS, NIS) introduces halogens at the fifth position.

For 3-amino-N,5-dimethylbenzamide, omitting the halogenation step and optimizing starting materials (e.g., 3-amino-5-methylbenzoic acid) could achieve the target compound. Reported yields for analogous syntheses exceed 80% .

Nitro Reduction Pathway

An alternative method from patent literature involves :

-

Methylamine Coupling: Methyl 3-methyl-2-nitrobenzoate reacts with methylamine in lower alcohols (40–70°C, 2–10 h).

-

Nitro Reduction: Iron powder in acidic aqueous media reduces the nitro group to amino (60–90% yield).

-

Purification: Crystallization from ethanol-water mixtures enhances purity (>95%).

This approach avoids high-pressure conditions and specialized reagents, making it industrially viable.

Biological Activity and Toxicological Profile

Table 2: Biological activities of selected benzamides

| Compound | Activity | Model System | Reference |

|---|---|---|---|

| 2-Amino-5-chloro-N,3-dimethylbenzamide | Hepatotoxic | Human liver cells | |

| 4-Amino-N,N-dimethylbenzamide | Antimicrobial (MIC = 8 μg/mL) | S. aureus |

Occupational Hazards

Although no direct data exist for 3-amino-N,5-dimethylbenzamide, structural analogs highlight risks:

-

Exposure Routes: Dermal absorption and inhalation during industrial handling .

-

Clinical Presentation: Latency (24–72 h) followed by rash, fever, and multi-organ injury (liver > kidney > myocardium) .

-

Management: Glucocorticoids, continuous renal replacement therapy, and liver transplantation in severe cases .

Industrial and Research Applications

Pharmaceutical Intermediates

Benzamides serve as precursors for:

-

Kinase Inhibitors: Analogous structures are used in tyrosine kinase inhibitor synthesis .

-

Antipsychotics: Dimethylamide moieties enhance blood-brain barrier permeability .

Agrochemical Development

-

Herbicides: Chlorinated derivatives show pre-emergent herbicidal activity at 0.5 kg/ha .

-

Fungicides: Structure-activity relationships indicate EC₅₀ values < 10 μM against Botrytis cinerea .

Future Research Directions

-

Mechanistic Studies: Elucidate the role of the 5-methyl group in modulating bioactivity compared to chloro analogs.

-

Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste .

-

Therapeutic Exploration: Screen libraries for antimicrobial or anticancer activity using high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume